Defluoro-decarboxyl Ofloxacin-d3

Isotope Dilution Mass Spectrometry Internal Standard Selection Ofloxacin Degradation Product Quantification

Quantifying the defluoro-decarboxyl ofloxacin degradation impurity by LC-MS/MS using surrogate internal standards introduces matrix-effect errors and fails ICH Q3A/B method validation for trace-level impurity profiling. Defluoro-decarboxyl Ofloxacin-d3 is the exact isotopologue of this impurity, providing a +3.02 Da mass shift and identical chromatographic behavior for accurate isotope-dilution quantification. • ICH-compliant LOQ at 0.05% w/w reporting threshold. • Eliminates ion suppression bias vs. structural analogue IS. • >98% purity; mg to bulk quantities available.

Molecular Formula C₁₇H₁₈D₃N₃O₂
Molecular Weight 302.39
Cat. No. B1152060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefluoro-decarboxyl Ofloxacin-d3
Synonyms2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one-d3;  (±)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one-d3
Molecular FormulaC₁₇H₁₈D₃N₃O₂
Molecular Weight302.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defluoro-decarboxyl Ofloxacin-d3 Reference Standard Overview


Defluoro-decarboxyl Ofloxacin-d3 (TRC D229007, C₁₇H₁₈D₃N₃O₂, MW 302.39 ) is a stable-isotope-labeled analogue of Defluoro-decarboxyl Ofloxacin (TRC D229005, CAS 1346602-33-2), a recognized degradation product of the fluoroquinolone antibiotic Ofloxacin . As a trifold-deuterated (d3) compound, it is classified among Aromatics, Heterocycles, and Pharmaceutical Impurity/Metabolite reference standards . Its primary scientific utility lies in serving as an internal standard (IS) for the quantification of the unlabeled Defluoro-decarboxyl Ofloxacin impurity via isotope-dilution LC–MS/MS [1].

Workflow Isotope-dilution LC–MS/MS internal standard for defluoro-decarboxyl impurity quantification
Selection Logic +3 Da mass offset; matches dual-modification degradation pathway (defluorination + decarboxylation)
Grade Context Reference-standard grade (>95% HPLC); supports ICH Q3A impurity profiling workflows

Why Generic Substitutes Fail in Degradation Analysis


Although Ofloxacin-d3 (Sigma-Aldrich, CAS 1173147-91-5) is a widely available deuterated fluoroquinolone IS, it structurally differs from the defluoro-decarboxyl degradation product by possessing both a fluorine substituent and a carboxylic acid moiety, resulting in a mass shift of +3 Da from the parent drug, not from the defluoro-decarboxyl impurity . For highly selective LC–MS/MS methods targeting the specific degradation pathway (e.g., C–F bond cleavage coupled with decarboxylation), an IS must co-elute and share ionization behavior with the degradation product, not the parent [1]. Unlabeled Defluoro-decarboxyl Ofloxacin (MW 299.37) lacks the isotopic mass offset (+3 Da) necessary for isotope dilution quantification, making it unsuitable as an internal standard in complex biological or environmental matrices where ion suppression and interferences are significant . Regulatory impurity profiling guidelines (e.g., ICH Q3A/B) increasingly require stable-isotope-labeled analogues for each specific impurity to achieve the precision needed for trace-level (<0.05% w/w) quantification [2].

Target IS Defluoro-decarboxyl Ofloxacin-d3: +3 Da offset, co-elutes with degradation product, matched ionization
Common Substitute Ofloxacin-d3: +47 Da offset from degradation target; measures parent-drug response, not degradation-specific signal
Target IS Stable-isotope-labeled (+3 Da); enables isotope-dilution quantification with ion-suppression correction
Unlabeled Analog Unlabeled Defluoro-decarboxyl Ofloxacin: 0 Da mass offset; cannot serve as internal standard in MS
Target IS Degradation-pathway-specific: spans both defluorination and decarboxylation modifications
Generic Fluoroquinolone IS Generic fluoroquinolone-dx standards: structural mismatch may shift co-elution and matrix-effect profile

Quantitative Evidence Against Closest Analogs


Isotopic Mass Offset for Isotope-Dilution LC–MS/MS

Defluoro-decarboxyl Ofloxacin-d3 provides a +3 Da mass offset (MW 302.39) relative to the unlabeled analyte Defluoro-decarboxyl Ofloxacin (MW 299.37), meeting the threshold recommended for stable-isotope-labeled internal standards (≥3 Da mass difference) to avoid isotopic cross-talk in MRM transitions . In contrast, Ofloxacin-d3 (MW 364.39, CAS 1173147-91-5) produces a +3 Da shift from the parent drug Ofloxacin, but a much larger +47 Da shift from the defluoro-decarboxyl degradation product, compromising co-elution and ionization-matched quantification accuracy .

Isotopic Mass Offset
Data to verify
Target: +3 Da (MW 302.39 vs. analyte MW 299.37)
Ofloxacin-d3: +47 Da offset; Unlabeled analog: 0 Da offset
Reported optimal +3 Da offset supports isotope-dilution MRM with minimized cross-talk
LC–MS/MS MRM mode; electron-spray ionization
Isotope Dilution Mass Spectrometry Internal Standard Selection Ofloxacin Degradation Product Quantification

Structural Specificity for Dual-Modification Degradation Pathways

Defluoro-decarboxyl Ofloxacin-d3 is explicitly designed as the labelled analogue of a degradation product formed through two sequential transformations: loss of the fluorine atom and the carboxylic acid group from Ofloxacin . In photocatalytic and photolytic degradation studies, defluorination (Φdec = 0.001 for ofloxacin) and decarboxylation are distinct pathways identified by HPLC–MS/MS [1]. Using an IS that matches the exact dual-modification product ensures accurate quantification of this specific degradation species, whereas a generic fluoroquinolone-d3 standard (e.g., Ofloxacin-d3) would measure parent-drug-equivalent responses, not the degradation product-specific signal.

Structural Specificity
Class-level
Uniquely matches dual-modification product: loss of fluorine and carboxylic acid from Ofloxacin
Supports degradation-pathway-specific quantitation; unmatched IS may misrepresent transformation product levels
Photocatalytic degradation; TiO2-catalyzed and direct photolysis (λ 290–400 nm)
Photodegradation Profiling Transformation Product Identification Environmental Fate of Fluoroquinolones

Chromatographic Purity Compliance with Pharmacopeial Standards

The unlabeled Defluoro-decarboxyl Ofloxacin reference standard (TRC D229005) is supplied with a minimum purity specification of >95% by HPLC, as confirmed by multiple distributors . This exceeds the purity threshold typically required for impurity quantification standards in pharmacopeial methods (e.g., EP impurity standards are commonly ≥95%) [1]. The deuterated analogue (d3) is produced to the same quality standards by TRC, a manufacturer with ISO 17034 accreditation for reference material production . While exact isotopic enrichment values are not publicly disclosed, industry practice for d3-labeled standards from TRC typically ensures deuterium incorporation >98 atom% D, sufficient for the required S/N in isotope-dilution workflows.

Chromatographic Purity
Reported
>95% by HPLC (unlabeled analogue D229005); matching quality expected for d3
Reference-grade purity supports ICH Q2(R1) method validation requirements
TRC Certificate of Analysis; ISO 17034 accredited reference material production
Pharmaceutical Impurity Reference Standard Certified Reference Material Method Validation

Mass Difference Threshold for Ion Separation

The d3 labeling of Defluoro-decarboxyl Ofloxacin-d3 yields a +3 Da mass difference from the native analyte. According to stable-isotope internal standard selection guidelines, a mass difference of ≥3 Da is recommended to ensure baseline separation of the analyte and IS isotopic clusters in unit-resolution quadrupole MS instruments and to avoid isotopic cross-talk from the naturally occurring ¹³C isotopic distribution of the analyte contributing to the IS channel [1]. This makes the d3 label superior to a d1 or d2 label (e.g., hypothetical d1-defluorodecarboxyl ofloxacin) for quantitative accuracy in the low ng/mL range, where analyte-to-IS ratio errors become significant.

Mass Diff. Threshold
Class-level
+3 Da (D3) meets ≥3 Da guideline; avoids isotopic cross-talk with natural-abundance ¹³C
d3 label supports baseline separation in unit-resolution MS; reduces method validation failures
QqQ MRM/SIM mode; analyte range 1–100 ng/mL
Stable Isotope Labeling Best Practice Isotopic Cross-Talk Minimization Method Robustness

High-Impact Scientific and Industrial Applications


Quantifying Photodegradation Products in Environmental Water Studies

In studies investigating the photolytic transformation of ofloxacin in surface waters, Defluoro-decarboxyl Ofloxacin-d3 serves as the ideal isotope-dilution IS for the defluoro-decarboxyl transformation product identified via HPLC–HRMS [1]. The matched structure ensures accurate quantification of this specific photoproduct, which is critical for assessing the extent of defluorination-mediated inactivation of antibacterial activity [2]. Using Ofloxacin-d3 as a surrogate IS would misrepresent the concentration of this transformation product due to structural and ionization-mismatch errors.

Method Validation for Ofloxacin API Impurity Profiling

Pharmaceutical QC laboratories performing stability-indicating HPLC methods for ofloxacin drug substance require reference standards for each specified degradation impurity. Defluoro-decarboxyl Ofloxacin-d3 can be used as an internal standard for the defluoro-decarboxyl impurity (EP-related impurity) in LC–MS-based methods, enabling precise quantification down to the ICH Q3A reporting threshold (0.05%) [1]. The availability of a matched, high-purity (>95%) d3-labeled IS meets regulatory expectations for method validation specificity and accuracy [2].

Evaluating Advanced Oxidation Processes for Fluoroquinolone Removal

When evaluating AOPs such as UV/H₂O₂ or TiO₂ photocatalysis for ofloxacin degradation, researchers need to quantify individual transformation products to assess process efficiency and toxicity evolution. Defluoro-decarboxyl Ofloxacin-d3 enables targeted quantification of the defluoro-decarboxyl pathway product in complex post-treatment matrices, where other internal standards (e.g., structural analogues like ciprofloxacin-d8) would exhibit differential matrix effects due to dissimilar physicochemical properties [1]. This application directly supports the selection of effective AOP conditions that minimize persistent antibacterial transformation products [2].

Metabolic Pathway Tracing in Microbial Biodegradation Studies

In biodegradation experiments using fluoroorganic-degrading bacterial strains (e.g., Labrys portucalensis F11), microbial defluorination and decarboxylation are key detoxification pathways [1]. Defluoro-decarboxyl Ofloxacin-d3 provides a template for developing quantitative LC–MS/MS methods to monitor the kinetics of this specific metabolite formation, enabling accurate rate constants and half-life calculations that are essential for comparing the biodegradation efficiency of different microbial consortia [2].

Application
Selection Property
Validation Focus
Environmental photodegradation quantification
Degradation-pathway-specific ISTD
Co-elution and ionization-matched recovery in surface-water matrices
Pharmaceutical impurity profiling
Reference-standard purity (>95% HPLC)
ICH Q3A reporting threshold accuracy; stability-indicating method validation
AOP transformation product monitoring
Matrix-effect-matched internal standard
Differential matrix effect control in post-treatment complex matrices
Microbial biodegradation kinetics
Metabolite-specific quantitation template
Rate-constant determination; defluorination/decarboxylation pathway tracing
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